Mal-PEG12-CHO
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Overview
Description
Mal-PEG12-CHO is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG12-CHO is synthesized through a series of chemical reactions involving the conjugation of maleimide and aldehyde functional groups to a PEG chain. The typical synthetic route involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent, such as tosyl chloride, to form a tosylated PEG intermediate.
Conjugation with Maleimide: The tosylated PEG intermediate is then reacted with maleimide to form a PEG-maleimide conjugate.
Introduction of Aldehyde Group: The PEG-maleimide conjugate is further reacted with an aldehyde-containing reagent to introduce the aldehyde functional group, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and reaction time, to achieve high yields and purity. The final product is purified using techniques like column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG12-CHO undergoes various chemical reactions, including:
Conjugation Reactions: The maleimide group reacts with thiol-containing compounds to form stable thioether bonds.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Substitution Reactions: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Conjugation Reactions: Thiol-containing compounds, such as cysteine or glutathione, under mild conditions (pH 7-8).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Thioether Bonds: Formed from conjugation reactions with thiol-containing compounds.
Carboxylic Acids: Formed from the oxidation of the aldehyde group.
Scientific Research Applications
Mal-PEG12-CHO has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of drug delivery systems and nanotechnology.
Mechanism of Action
Mal-PEG12-CHO functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-CHO: A shorter PEG-based PROTAC linker with similar functional groups.
Mal-PEG8-CHO: An intermediate-length PEG-based PROTAC linker.
Mal-PEG24-CHO: A longer PEG-based PROTAC linker with extended chain length.
Uniqueness
Mal-PEG12-CHO is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .
Biological Activity
Mal-PEG12-CHO, or maleimide polyethylene glycol with a twelve-unit chain and an aldehyde functional group, is a specialized compound widely used in bioconjugation applications. Its unique structure comprises a hydrophilic polyethylene glycol (PEG) backbone, which enhances solubility in aqueous environments, making it suitable for various biological applications. The maleimide group allows for selective conjugation with thiol-containing molecules, while the aldehyde group facilitates reactions with amine-containing compounds. This dual functionality is crucial for its role in targeted drug delivery and improving the pharmacokinetics of therapeutic agents.
- Molecular Formula : C₁₉H₃₈N₂O₁₂S
- Molecular Weight : Approximately 625.71 g/mol
Biological Activity
This compound exhibits significant biological activity due to its ability to facilitate targeted drug delivery and enhance the stability and solubility of therapeutic agents in biological systems. The PEGylation process often results in reduced immunogenicity and prolonged circulation time in vivo, which is essential for therapeutic efficacy.
The primary mechanism of action involves the formation of stable covalent bonds under physiological conditions, allowing this compound to serve as a linker in various bioconjugation strategies. This compound is particularly effective in:
- Linking drugs to biomolecules : Enhancing stability and solubility.
- Reducing immunogenicity : Prolonging the half-life of drugs in circulation.
- Facilitating targeted delivery : Improving the pharmacokinetic profiles of therapeutic agents.
Comparative Analysis of Similar Compounds
This compound can be compared with several related compounds that also utilize PEG linkers with reactive groups. The following table summarizes their features:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Mal-PEG12-OH | Maleimide, Hydroxyl | Hydroxyl group allows further derivatization |
Mal-PEG12-Acid | Maleimide, Carboxylic Acid | Can react with primary amines to form amides |
CHO-PEG-Mal | Aldehyde, Maleimide | Heterobifunctional; versatile in bioconjugation |
Mal-PEG12-NHS | Maleimide, NHS Ester | Enables formation of stable amide bonds |
Study 1: Drug Delivery Systems
In a study evaluating the efficiency of this compound in drug delivery systems, researchers found that conjugating chemotherapeutic agents to this linker significantly improved their solubility and stability. The study demonstrated that liposomal formulations containing this compound showed enhanced therapeutic efficacy against cancer cell lines compared to non-conjugated controls.
Study 2: Antibody Conjugates
Another research focused on antibody-drug conjugates (ADCs) utilizing this compound as a linker. The results indicated that ADCs formed with this compound exhibited improved pharmacokinetics and reduced off-target effects. The study highlighted the importance of the PEGylation process in enhancing the therapeutic index of these conjugates.
Study 3: Immunogenicity Reduction
A recent investigation assessed the immunogenic response to PEGylated therapeutics, including those using this compound. Findings suggested that while some patients developed anti-PEG antibodies (APAs), the overall immunogenicity was significantly lower than that observed with non-PEGylated counterparts. This reduction is critical for maintaining drug efficacy over extended treatment periods.
Properties
Molecular Formula |
C30H53NO15 |
---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C30H53NO15/c32-4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-35-5-3-31-29(33)1-2-30(31)34/h1-2,4H,3,5-28H2 |
InChI Key |
CEJNVBHGVGFYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origin of Product |
United States |
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